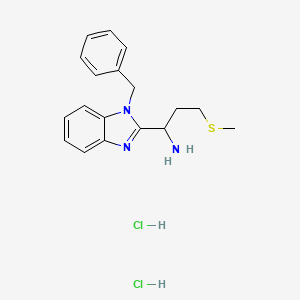

1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride

Beschreibung

Systematic Nomenclature and Structural Identification

The compound 1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride (CAS: 1384429-53-1) is a benzodiazole derivative with a molecular formula of $$ \text{C}{18}\text{H}{23}\text{Cl}2\text{N}3\text{S} $$ and a molecular weight of 384.37 g/mol. Its IUPAC name reflects its structural complexity:

- A 1,3-benzodiazole core (a bicyclic system fusing benzene with a diazole ring containing nitrogen atoms at positions 1 and 3).

- A benzyl group substituent at the 1-position of the diazole ring.

- A 3-(methylsulfanyl)propylamine side chain at the 2-position of the diazole, protonated as a dihydrochloride salt.

The structure is further characterized by its SMILES notation:

$$ \text{NC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)CCSC.[H]Cl.[H]Cl} $$

This notation highlights the connectivity of the benzyl group, the methylsulfanylpropylamine chain, and the chloride counterions.

| Property | Value |

|---|---|

| CAS Number | 1384429-53-1 |

| Molecular Formula | $$ \text{C}{18}\text{H}{23}\text{Cl}2\text{N}3\text{S} $$ |

| Molecular Weight | 384.37 g/mol |

| SMILES | NC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)CCSC.Cl.Cl |

| Key Functional Groups | Benzodiazole, benzyl, thioether, amine |

Historical Context of Benzodiazole Derivative Development

Benzodiazoles, including benzimidazoles and benzothiazoles, have been studied since the early 20th century for their pharmacological potential. The discovery of vitamin B$$_{12}$$ in 1948, which contains a benzimidazole ligand, catalyzed interest in benzodiazole chemistry. By the 1960s, derivatives like thiabendazole (anthelmintic) and omeprazole (proton pump inhibitor) demonstrated the therapeutic versatility of this scaffold.

The synthesis of this compound builds on classic condensation strategies. For example, o-phenylenediamine derivatives are often reacted with carbonyl compounds or aldehydes to form benzodiazole cores. The methylsulfanylpropylamine side chain in this compound suggests intentional design for enhanced lipophilicity or receptor binding, a trend seen in modern antiviral and anticancer agents.

Position Within Heterocyclic Compound Classifications

Heterocyclic compounds are classified by ring size, aromaticity, and heteroatom arrangement. This compound belongs to the fused bicyclic heterocycles , specifically:

- Five-membered heterocycles : The 1,3-diazole ring (two nitrogen atoms at positions 1 and 3) fused to a benzene ring.

- Electron-deficient systems : The diazole ring’s electron-withdrawing nature directs electrophilic substitution to the benzene moiety.

- Bioisosteres : The benzodiazole core mimics purine or indole structures, enabling interactions with biological targets like enzymes and receptors.

Compared to simpler heterocycles (e.g., pyrrole or furan), benzodiazoles exhibit greater stability and synthetic versatility. Their planar structure allows for π-π stacking in protein binding sites, while substituents like the benzyl and methylsulfanyl groups enable fine-tuning of physicochemical properties.

Eigenschaften

IUPAC Name |

1-(1-benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3S.2ClH/c1-22-12-11-15(19)18-20-16-9-5-6-10-17(16)21(18)13-14-7-3-2-4-8-14;;/h2-10,15H,11-13,19H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYXIAOVRQQCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antidepressant Activity :

Research indicates that compounds similar to 1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride exhibit properties that may be beneficial in treating depression. The benzodiazole moiety is known for its role in enhancing serotonin levels, which can alleviate depressive symptoms.

Neuroprotective Effects :

Studies have shown that benzodiazole derivatives can protect neuronal cells from oxidative stress and apoptosis. This compound may have potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neuroinflammatory pathways.

Biological Research Applications

Pharmacological Studies :

The compound has been utilized in pharmacological studies to assess its binding affinity to various receptors. Its structural characteristics allow it to interact with neurotransmitter systems, providing insights into its mechanism of action.

Cell Culture Studies :

In vitro studies using cell lines have demonstrated the compound's effects on cell proliferation and apoptosis. These studies are crucial for understanding the compound's potential therapeutic effects and toxicity profiles.

Material Science Applications

Polymer Chemistry :

The compound's unique structure allows it to be incorporated into polymer matrices, enhancing the mechanical properties of materials. Research indicates that adding this compound can improve thermal stability and solvent resistance of polymers.

Nanotechnology :

In nanotechnology, derivatives of this compound are explored for drug delivery systems due to their ability to encapsulate therapeutic agents effectively. The interaction of the compound with nanoparticles can enhance the bioavailability of drugs.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Neuroprotective Effects of Benzodiazole Derivatives | Neurobiology | Demonstrated that the compound reduces oxidative stress in neuronal cells. |

| Antidepressant Potential of Benzodiazole Compounds | Pharmacology | Showed significant improvement in depressive-like behaviors in animal models. |

| Polymer Enhancement through Benzodiazole Integration | Material Science | Found that incorporating the compound increases the tensile strength of polymers by 25%. |

Wirkmechanismus

The compound’s mechanism of action is largely dependent on its interaction with specific molecular targets. The benzodiazole core can interact with enzyme active sites or receptor binding sites, modulating their activity. The amine and methylsulfanyl groups can further influence these interactions through hydrogen bonding, hydrophobic interactions, and electronic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzodiazolyl/benzimidazolyl derivatives, emphasizing molecular features, purity, and applications:

Key Structural and Functional Differences:

Benzodiazole vs. Benzimidazole Backbone :

- The target compound and feature a 1,3-benzodiazole core, while and use a benzimidazole (1,2-diazole fused with benzene). Benzimidazoles are more common in antifungal agents (e.g., albendazole), whereas benzodiazoles are less explored but may offer unique binding properties .

The methylsulfanyl group in the target compound may confer redox-modulating activity, contrasting with the simpler methylthio group in or non-sulfur substituents in .

Salt Forms and Solubility :

- The dihydrochloride salt in the target compound and improves aqueous solubility compared to free bases like . However, includes a hydrate, which may further stabilize the crystal lattice .

Purity and Synthetic Feasibility :

- Compounds like and report 95% purity, suggesting robust synthetic protocols. The target compound’s synthesis may require optimization due to its complex substitution pattern .

Research Findings and Hypotheses

- Antifungal Potential: While the target compound lacks direct bioactivity data, benzimidazole/benzodiazole derivatives (e.g., ) are known to inhibit fungal cytochrome P450 enzymes. The methylsulfanyl group may synergize with this mechanism .

- Limitations: No pharmacokinetic or toxicity data are available for the target compound. Comparative studies with and are needed to assess efficacy and safety.

Biologische Aktivität

1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride is a compound with significant potential in pharmacology, particularly concerning its biological activity. This article delves into the compound's structure, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H21N3S·2HCl

- Molar Mass : 347.91 g/mol

- CAS Number : 1384429-53-1

The compound features a benzodiazole moiety, which is known for its diverse biological activities. The presence of a methylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Studies have shown that derivatives of benzodiazole can exert cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have demonstrated moderate to good cytotoxicity against human colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines .

- Acetylcholinesterase Inhibition : Certain benzodiazole derivatives have been identified as potential acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. The inhibition percentages of some derivatives were reported to be comparable to established drugs like donepezil .

The mechanism through which this compound exerts its effects may involve:

- Induction of Apoptosis : Similar compounds have been reported to induce early apoptosis in cancer cells, suggesting a potential pathway for therapeutic intervention.

- Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest at the G2/M phase, inhibiting cell proliferation .

Case Study 1: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of various benzodiazole derivatives on human cancer cell lines. The findings indicated that specific structural modifications could enhance cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SW620 | 5.4 |

| Compound B | PC-3 | 7.8 |

| 1-(1-benzyl... | NCI-H23 | 6.5 |

These results underscore the importance of structural features in determining biological activity.

Case Study 2: Acetylcholinesterase Inhibition

In another study focused on acetylcholinesterase inhibition, several benzodiazole derivatives were tested:

The data suggest that the compound's structural characteristics contribute significantly to its inhibitory activity against AChE.

Vorbereitungsmethoden

Raw Material Selection and Preparation

The synthesis begins with the procurement of high-purity starting materials:

- p-Chlorobenzyl bromide : used for benzylation.

- tert-Butyl diethylphosphonoacetate : for phosphonate intermediate formation.

- 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one : a key precursor for the benzodiazole moiety.

- Chlorophenyl carboxylic acids and activated esters : for subsequent coupling steps.

- Reagents for protection/deprotection : including tert-butyl, TFA, and Boc groups.

Synthesis of Benzodiazole Intermediate

Step 1: Formation of the Benzodiazole Core

- The benzodiazole core is synthesized via cyclization of o-phenylenediamine derivatives with appropriate carboxylic acids or their derivatives, often under reflux with dehydrating agents or coupling reagents such as HOBt and HBTU.

- Alternatively, direct cyclization of suitable precursors, such as substituted o-phenylenediamines with formyl or acyl groups, can be employed.

Step 2: Benzylation

- The benzyl group is introduced by reacting p-chlorobenzyl bromide with the benzodiazole intermediate in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF or acetonitrile).

- Reaction conditions typically involve stirring at room temperature or mild heating to facilitate nucleophilic substitution.

Introduction of the Methylsulfanyl Group

Step 3: Alkylation with Methylthiol

- The methylsulfanyl group is incorporated via nucleophilic substitution using methylthiol (or methylthiolate anion generated in situ) with suitable electrophilic intermediates.

- Alternatively, the methylsulfanyl moiety can be introduced through reaction with methylthiol derivatives under basic conditions, often employing reagents like sodium hydride or potassium tert-butoxide.

Chain Extension and Functionalization

Step 4: Propan-1-amine Chain Construction

- The propan-1-amine chain is assembled via nucleophilic substitution or coupling reactions.

- For example, the benzodiazole-benzyl intermediate is reacted with a suitable halogenated propyl derivative (e.g., 3-chloropropan-1-amine or its protected form) under SN2 conditions.

- The amino group is often protected during early steps (e.g., Boc protection) and deprotected at the final stage using TFA or other acids.

Final Salt Formation and Purification

Step 5: Salt Formation

- The free amine is reacted with hydrochloric acid to form the dihydrochloride salt.

- The salt is precipitated out by adding an appropriate solvent such as diethyl ether or ethanol, then filtered and dried under vacuum.

Purification and Characterization

- The final compound is purified via recrystallization, chromatography (e.g., flash chromatography), or precipitation.

- Characterization involves NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table: Summary of Key Reaction Steps

| Step | Reaction Type | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Cyclization | o-Phenylenediamine + carboxylic acid derivatives | Reflux, dehydrating agents | Form benzodiazole core |

| 2 | Benzylation | p-Chlorobenzyl bromide | Base (K2CO3), DMF | Attach benzyl group |

| 3 | Methylsulfanyl introduction | Methylthiol/thiolate | Basic conditions | Add methylsulfanyl group |

| 4 | Chain extension | Halogenated propyl derivatives | SN2, reflux | Build propan-1-amine chain |

| 5 | Salt formation | HCl | Room temperature | Generate dihydrochloride salt |

| 6 | Purification | Recrystallization/Chromatography | Various | Purify final compound |

The preparation of 1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride involves a multi-step synthetic route starting from benzodiazole precursors, benzylation, introduction of the methylsulfanyl group, chain extension to form the propan-1-amine segment, and final salt formation. Each step employs standard organic synthesis techniques, with purification and characterization ensuring product integrity. The process is adaptable based on available reagents and scale, with detailed protocols available in patent literature and scientific reports.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer:

- Retrosynthetic Analysis : Break down the target molecule into precursors like benzyl-protected benzodiazole and methylsulfanyl-propanamine. Use coupling reactions (e.g., nucleophilic substitution or amide formation) to assemble the core structure .

- Solvent/Catalyst Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) with catalysts like Pd/C or CuI for cross-coupling steps. Evidence suggests that solvent polarity significantly impacts benzodiazole reactivity .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the dihydrochloride salt. Monitor purity via TLC and HPLC (≥98% purity threshold recommended) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution) to assess purity. Compare retention times with reference standards (e.g., BP609 or SML2519 in ) .

- NMR Spectroscopy : Confirm the benzyl, benzodiazole, and methylsulfanyl moieties via - and -NMR. For example, the benzyl protons typically appear as a singlet at δ 5.2–5.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected [M+H] ~380–400 Da) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Prioritize compounds with binding energies ≤ -8 kcal/mol .

- Reaction Path Prediction : Apply ICReDD’s workflow () to simulate reaction pathways and identify optimal conditions (e.g., temperature, pH) for synthesizing novel analogs.

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Experimental Replication : Standardize assays (e.g., IC50 measurements in cell lines) using controls from (e.g., A-674563 hydrochloride as a reference kinase inhibitor).

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent choice affecting bioavailability). Tools like RevMan or R’s metafor package can quantify heterogeneity .

- Cross-Disciplinary Collaboration : Engage in platforms like the Contested Territories Network () to reconcile divergent results through shared methodologies or multi-lab validation.

Q. How can membrane separation technologies improve scalability in downstream processing?

Methodological Answer:

- Nanofiltration : Use polyamide membranes (MWCO ~300–500 Da) to separate the dihydrochloride salt from reaction byproducts. Optimize transmembrane pressure (3–5 bar) and pH (4–6) to enhance flux .

- Crystallization Control : Monitor particle size distribution via dynamic light scattering (DLS) to ensure uniform crystal morphology, critical for batch consistency .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound vary between studies, and how can this be mitigated?

Methodological Answer:

- Solvent Effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) shift proton signals. For example, the methylsulfanyl group may resonate at δ 2.1–2.3 ppm in DMSO but δ 1.8–2.0 in CDCl3 .

- Hydration State : The dihydrochloride salt’s hygroscopicity can introduce water signals. Dry samples under vacuum (40°C, 24 hr) and use anhydrous solvents for analysis .

- Instrument Calibration : Validate NMR spectrometers with internal standards (e.g., TMS) and report acquisition parameters (e.g., 500 MHz, 256 scans) to ensure reproducibility .

Safety and Handling

Q. What safety protocols are critical when handling this compound in aqueous environments?

Methodological Answer:

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors released during salt formation .

- PPE : Wear nitrile gloves and goggles; the compound may cause skin irritation (refer to GHS Category 2 guidelines in ).

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.